molecular formula C9H14O2 B14463036 (2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one CAS No. 72345-34-7

(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one

Cat. No.: B14463036
CAS No.: 72345-34-7
M. Wt: 154.21 g/mol
InChI Key: DKKOSAKIPMMIFY-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one is a chiral compound with significant importance in organic chemistry. This compound features a cyclopentanone ring substituted with a hydroxy group, a methyl group, and a prop-2-enyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing engineered bacteria or yeast strains to produce the necessary enzymes for catalysis. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The prop-2-enyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4 (Potassium permanganate)

    Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Nucleophiles: Halogens (Br2, Cl2), Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme’s specificity. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.

    (2S,3S)-2-chloro-3-hydroxy-2-methylcyclopentan-1-one: A similar compound with a chloro substituent instead of the prop-2-enyl group.

Uniqueness

(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of the prop-2-enyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in organic chemistry .

Properties

CAS No.

72345-34-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one

InChI

InChI=1S/C9H14O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3,7,10H,1,4-6H2,2H3/t7-,9-/m0/s1

InChI Key

DKKOSAKIPMMIFY-CBAPKCEASA-N

Isomeric SMILES

C[C@@]1([C@H](CCC1=O)O)CC=C

Canonical SMILES

CC1(C(CCC1=O)O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.